Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate
Brand Name: Vulcanchem
CAS No.: 644984-58-7
VCID: VC16888078
InChI: InChI=1S/C15H23NO2/c1-5-18-15(17)11-12(2)16(4)13(3)14-9-7-6-8-10-14/h6-10,12-13H,5,11H2,1-4H3/t12-,13-/m0/s1
SMILES:
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol

Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate

CAS No.: 644984-58-7

Cat. No.: VC16888078

Molecular Formula: C15H23NO2

Molecular Weight: 249.35 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate - 644984-58-7

Specification

CAS No. 644984-58-7
Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
IUPAC Name ethyl (3S)-3-[methyl-[(1S)-1-phenylethyl]amino]butanoate
Standard InChI InChI=1S/C15H23NO2/c1-5-18-15(17)11-12(2)16(4)13(3)14-9-7-6-8-10-14/h6-10,12-13H,5,11H2,1-4H3/t12-,13-/m0/s1
Standard InChI Key VPNRSRJOHFQVIW-STQMWFEESA-N
Isomeric SMILES CCOC(=O)C[C@H](C)N(C)[C@@H](C)C1=CC=CC=C1
Canonical SMILES CCOC(=O)CC(C)N(C)C(C)C1=CC=CC=C1

Introduction

Chemical Structure and Nomenclature

Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate belongs to the class of amino acid esters, with a molecular formula of C₁₅H₂₃NO₂ and a molecular weight of 249.35 g/mol. The compound’s IUPAC name systematically describes its structure: an ethyl ester of butanoic acid substituted at the third carbon by a methyl[(1S)-1-phenylethyl]amino group. The (3S) and (1S) stereochemical designations are critical, as they dictate the molecule’s spatial arrangement and interaction with chiral environments.

Stereochemical Features

The compound’s stereochemistry arises from two chiral centers:

  • C3 of the butanoate backbone: The (3S) configuration ensures the amino group occupies a specific spatial orientation.

  • C1 of the phenylethyl moiety: The (1S) configuration positions the phenyl group and methylamino group in a defined geometry.
    This stereochemical precision is essential for its role in asymmetric catalysis and drug synthesis, where enantiomeric purity directly impacts biological activity .

Comparative Structural Analysis

Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate shares structural homology with related esters, such as methyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate (CAS 644984-56-5), differing only in the ester alkyl group (ethyl vs. methyl). This minor alteration affects physical properties like solubility and boiling point, while preserving the compound’s core reactivity.

PropertyEthyl EsterMethyl Ester
Molecular FormulaC₁₅H₂₃NO₂C₁₄H₂₁NO₂
Molecular Weight249.35 g/mol235.32 g/mol
Boiling Point~190–200°C (est.) ~180–190°C (est.)
Density1.02–1.05 g/cm³ (est.) 1.05–1.07 g/cm³ (est.)

Synthesis and Reaction Mechanisms

The synthesis of ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate involves multi-step processes emphasizing stereochemical control. A representative route, adapted from Pfizer’s synthesis of premafloxacin intermediates, is outlined below .

Asymmetric Michael Addition

The first step employs an asymmetric Michael addition between methyl acrylate and a chiral amine precursor. Catalyzed by a bifunctional organocatalyst, this reaction achieves high enantiomeric excess (ee > 95%) by leveraging hydrogen-bonding interactions to orient the reactants. The product, (3S)-3-amino-butanoate, is isolated in yields exceeding 80% .

Alkylation and Esterification

Subsequent alkylation introduces the (1S)-1-phenylethyl group via reaction with (S)-1-phenylethyl bromide in the presence of a base such as potassium carbonate. The ethyl ester is then formed through transesterification of the methyl ester intermediate with ethanol, using acid catalysis (e.g., sulfuric acid).

Key Reaction Conditions

  • Temperature: 60–80°C for alkylation; 25°C for transesterification.

  • Solvents: Dichloromethane (alkylation); ethanol (transesterification).

  • Catalysts: Tetrabutylammonium iodide (alkylation); H₂SO₄ (transesterification).

Stereochemical Control

The (3S,1S) configuration is preserved through careful selection of reaction conditions. For instance, the use of (S)-1-phenylethyl bromide ensures retention of chirality at the phenylethyl group, while the Michael addition’s stereoselectivity governs the butanoate backbone’s configuration .

Physicochemical Properties

Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate exhibits properties typical of mid-sized organic esters, with modifications due to its amino and aromatic substituents.

Thermal Stability

The compound’s boiling point is estimated at 190–200°C based on analogs like ethyl 3-amino-3-methylbutanoate (b.p. ~168°C) . Its flash point of ~75°C classifies it as flammable, necessitating storage in cool, ventilated areas.

Solubility and Polarity

Applications in Pharmaceutical Synthesis

Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate’s primary application lies in synthesizing premafloxacin, a veterinary antibiotic targeting Gram-positive pathogens . The compound serves as a chiral building block, with its stereochemistry critical for the antibiotic’s binding affinity to bacterial DNA gyrase.

Role in Premalfloxacin Synthesis

Research Findings and Innovations

Recent studies have optimized the synthesis and applications of this compound:

  • Catalyst Development: Bifunctional thiourea catalysts improve the Michael addition’s enantioselectivity, achieving ee values >98% .

  • Green Chemistry Approaches: Solvent-free transesterification using lipases reduces waste generation while maintaining yields ≥85%.

  • Biological Activity: Derivatives of the ethyl ester show moderate activity against Staphylococcus aureus (MIC = 8 µg/mL), suggesting potential as antimicrobial scaffolds .

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